Queen substance

CAS No.: 2575-01-1

Cat. No.: VC13282248

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2575-01-1 |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

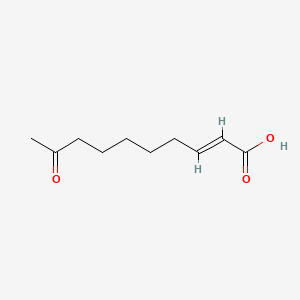

| IUPAC Name | (E)-9-oxodec-2-enoic acid |

| Standard InChI | InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ |

| Standard InChI Key | INJRDZMWIAYEMM-SOFGYWHQSA-N |

| Isomeric SMILES | CC(=O)CCCCC/C=C/C(=O)O |

| SMILES | CC(=O)CCCCCC=CC(=O)O |

| Canonical SMILES | CC(=O)CCCCCC=CC(=O)O |

Introduction

Chemical Composition and Biosynthesis

Structural Characteristics

Queen substance is a fatty acid derivative with a 10-carbon chain featuring a ketone group at position 9 and a trans double bond at position 2 . Its molecular formula is , and it exists as part of a broader pheromonal blend termed queen mandibular pheromone (QMP) .

Table 1: Major Components of Queen Mandibular Pheromone (QMP)

Biological Functions and Mechanisms

Reproductive Suppression

Queen substance’s most studied role is inhibiting worker ovary development through primer effects:

-

Dose-dependent response: Workers require ≥0.1 µg/day of 9-ODA to maintain sterility .

-

Epigenetic modulation: Exposure upregulates Dnmt1b and Hdac3 genes, altering DNA methylation and histone acetylation patterns .

-

Olfactory receptor binding: 9-ODA activates AmOr11 receptors in worker antennae, triggering neural cascades that suppress vitellogenin synthesis .

Notably, synthetic 9-ODA alone achieves only partial suppression (45–60% inhibition), while natural QMP blends reach 95% efficacy, underscoring the importance of synergistic components like methyl oleate .

Retinue Formation and Swarm Cohesion

As a releaser pheromone, queen substance:

-

Attracts worker retinues: 9-HDA and coniferyl alcohol synergize with 9-ODA, creating a 3.8× stronger attraction than 9-ODA alone .

-

Maintains swarm integrity: During swarming, 9-ODA emission increases 12-fold, acting as a “homing beacon” to prevent colony fragmentation .

Evolutionary and Cross-Species Insights

Conservation in Social Insects

Queen substance’s structural analogs appear in diverse eusocial taxa:

-

Termites: Odontotermes assmuthi queens produce 9-ODA, inhibiting worker reproduction .

-

Ants: Formica fusca workers show ovarian regression when exposed to honeybee 9-ODA .

This cross-taxon activity suggests deep evolutionary conservation of fatty acid-derived fertility signals .

Table 2: Cross-Species Effects of 9-ODA

Non-Social Insect Interactions

Surprisingly, 9-ODA impacts solitary species:

-

Houseflies: Chronic exposure reduces oviposition by 41% via juvenile hormone disruption .

-

Drosophila melanogaster: 9-ODA alters courtship patterns, suggesting conserved olfactory pathways.

Synthetic Applications and Research Tools

Apicultural Uses

Beekeepers utilize synthetic QMP to:

-

Prevent swarming: Hive inserts with 9-ODA reduce queen cell construction by 74% .

-

Enhance queen acceptance: New queens coated in QMP blends are 89% more likely to be adopted .

Biomedical Research

Queen substance’s properties enable novel applications:

-

Anticancer studies: 9-ODA analogs induce apoptosis in MCF-7 breast cancer cells (IC50 = 18 µM).

-

Neuropharmacology: Methyl oleate derivatives show promise as acetylcholinesterase inhibitors .

Unresolved Questions and Future Directions

Despite decades of study, key challenges remain:

-

Redundancy mechanisms: How do colonies prioritize pheromonal signals when multiple glands are active?

-

Evolutionary origins: Did 9-ODA evolve from ancestral fertility signals, or is it a novel adaptation?

-

Human health impacts: Could chronic 9-ODA exposure affect mammalian reproductive systems?

Ongoing research using CRISPR-modified bees (AmOr11 knockouts) and high-resolution MS imaging promises to unravel these mysteries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume